(4-Chlorobutyl)dimethylamine hydrochloride CAS 69749-71-9 properties
(4-Chlorobutyl)dimethylamine hydrochloride CAS 69749-71-9 properties
An In-depth Technical Guide to (4-Chlorobutyl)dimethylamine Hydrochloride (CAS 69749-71-9)
Introduction: A Versatile Bifunctional Building Block
(4-Chlorobutyl)dimethylamine hydrochloride is a bifunctional organic compound of significant interest to researchers and process chemists, particularly in the pharmaceutical industry. As a hydrochloride salt, it offers enhanced stability and improved handling characteristics compared to its free amine form. Its structure incorporates two key reactive sites: a terminal primary alkyl chloride and a tertiary amine. This duality makes it a valuable synthetic intermediate, enabling the introduction of a dimethylaminobutyl moiety into a target molecule. This guide provides a comprehensive overview of its properties, analytical characterization, handling, and synthetic utility, grounded in established scientific principles.
Physicochemical & Structural Properties
The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These parameters dictate storage conditions, solvent selection for reactions and analysis, and potential reactivity.
Structural and Molecular Data
The compound consists of a four-carbon chain substituted with a chlorine atom at one end and a dimethylamino group at the other. The amine is protonated by hydrochloric acid to form the stable salt.
Caption: Chemical structure of (4-Chlorobutyl)dimethylamine hydrochloride.
Core Physicochemical Data
The properties of (4-Chlorobutyl)dimethylamine hydrochloride are summarized below. As a salt, it is typically a solid at room temperature with appreciable solubility in polar solvents.
| Property | Value | Source |
| CAS Number | 69749-71-9 | [1] |
| Molecular Formula | C₆H₁₅Cl₂N | [1] |
| Molecular Weight | 172.09 g/mol | [1] |
| IUPAC Name | 4-chloro-N,N-dimethylbutan-1-amine;hydrochloride | [1] |
| Appearance | Yellow to brown to yellow-green solid | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
| InChIKey | AUWCSYMRRXWIOE-UHFFFAOYSA-N | [1] |
Analytical Characterization: Identity and Purity Verification
Confirming the identity and purity of any starting material is a foundational principle of good science. For a compound like (4-Chlorobutyl)dimethylamine hydrochloride, a multi-technique approach is essential for unambiguous characterization.
Workflow for Quality Control
A logical workflow ensures that the material meets the required specifications before its use in a synthetic sequence. This process validates both identity and purity.
Caption: Standard analytical workflow for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, one would expect to see:
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A singlet for the six protons of the two methyl groups (N-(CH₃)₂).
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A multiplet corresponding to the proton on the nitrogen (N⁺-H), which may be broad and its chemical shift solvent-dependent.
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A triplet for the two protons on the carbon adjacent to the chlorine atom (-CH₂-Cl).
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A triplet for the two protons on the carbon adjacent to the nitrogen atom (-CH₂-N⁺).
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Two multiplets for the remaining four protons of the butyl chain (-CH₂-CH₂-).
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¹³C NMR: The carbon NMR spectrum will confirm the carbon backbone. Four distinct signals for the butyl chain carbons and one signal for the two equivalent methyl carbons are expected.
Protocol: Acquiring an NMR Spectrum
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Sample Preparation: Accurately weigh 10-20 mg of (4-Chlorobutyl)dimethylamine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is excellent for solubility but will cause the N⁺-H proton to exchange and become invisible. DMSO-d₆ is often a good choice for amine salts.
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Instrument Setup: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.
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Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Following this, acquire the ¹³C spectrum (e.g., 1024 or more scans, depending on concentration).
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectrum (e.g., to the residual solvent peak).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the free amine portion of the molecule. Using electrospray ionization (ESI), the protonated free amine (the cation) is observed.
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Expected Ion: The molecule will lose the hydrochloride and be detected as the cation [C₆H₁₄ClN + H]⁺.
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Monoisotopic Mass: The expected monoisotopic mass for this cation is approximately 136.09 Da.[3] The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. Since (4-Chlorobutyl)dimethylamine hydrochloride lacks a strong UV chromophore, alternative detection methods are necessary.
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Methodology: Reversed-phase chromatography is a suitable separation mode. A C18 column can be used with a mobile phase of water and acetonitrile, often with an additive like formic acid or TFA to ensure good peak shape.
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Detection:
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Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD): These are universal detectors ideal for compounds without a chromophore.
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Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides both separation and mass confirmation of impurities.
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Reactivity and Stability Profile
Understanding the stability and reactivity is crucial for safe storage and successful application in synthesis.
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Stability: The compound is generally stable under normal conditions.[4] However, as a hydrochloride salt of an amine, it is hygroscopic (tending to absorb moisture from the air) and should be stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere like nitrogen or argon.[2][5]
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Incompatible Materials: Avoid strong oxidizing agents and strong bases.[5][6] Contact with strong bases will deprotonate the amine, liberating the volatile and potentially reactive free base.
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Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[5]
Synthetic Utility
The primary utility of this reagent lies in its bifunctional nature. The alkyl chloride is an electrophilic site susceptible to nucleophilic substitution, while the tertiary amine can act as a base or a nucleophile itself, though it is protected as the salt. A common application involves using it as an alkylating agent to introduce the dimethylaminobutyl side chain.
Caption: General reaction scheme for alkylation using the title compound.
Safety and Handling
Adherence to safety protocols is non-negotiable. (4-Chlorobutyl)dimethylamine hydrochloride is classified as an irritant.
GHS Hazard Classification
The corresponding signal word is "Warning".[1]
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6] Eyewash stations and safety showers should be readily accessible.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[7]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[7]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5]
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19031551, (4-Chlorobutyl)dimethylamine hydrochloride. Retrieved from [Link]
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DC Fine Chemicals (2025). Safety Data Sheet. Retrieved from [Link]
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Chemister.ru (2010). Dimethylamine hydrochloride properties. Retrieved from [Link]
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PubChemLite (2026). (4-chlorobutyl)dimethylamine hydrochloride (C6H14ClN). Retrieved from [Link]
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Veeprho (Date not available). 4-(Dimethylamino)butyl Chloride Hydrochloride. Retrieved from [Link]
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Pharmaffiliates (Date not available). 4-(Dimethylamino)butyl Chloride Hydrochloride. Retrieved from [Link]
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AKKİM (Date not available). Dimethylamine Hydrochloride Safety Data Sheet. Retrieved from [Link]
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Patsnap (2020). Method for long-term stable preparation of 4-chlorobutyryl chloride. Retrieved from [Link]
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AKKİM (Date not available). Dimethylamine-Hydrochloride-Safety-Data-Sheet.pdf. Retrieved from [Link]
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Cole-Parmer (2005). Material Safety Data Sheet - Dimethylamine Hydrochloride. Retrieved from [Link]
- Google Patents (Date not available). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10473, Dimethylamine, hydrochloride. Retrieved from [Link]
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Organic Syntheses (Date not available). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]
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ResearchGate (Date not available). Mass spectra showing m/z for (A) 4‐dimethylaminopyridine (DMAP), (B) pyridine, and (C) N, N‐dimethylaniline (DMA). Retrieved from [Link]
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